molecular formula C12H13N3O2 B14721836 1-(Benzylideneamino)-3-ethylimidazolidine-2,4-dione CAS No. 6310-98-1

1-(Benzylideneamino)-3-ethylimidazolidine-2,4-dione

Cat. No.: B14721836
CAS No.: 6310-98-1
M. Wt: 231.25 g/mol
InChI Key: MUAAGUSBMIBDER-UHFFFAOYSA-N
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Description

1-(Benzylideneamino)-3-ethylimidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a benzylideneamino group attached to the imidazolidine ring, which is further substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylideneamino)-3-ethylimidazolidine-2,4-dione typically involves the condensation of benzaldehyde with 3-ethylimidazolidine-2,4-dione. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylideneamino)-3-ethylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzylideneamino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of imidazolidine oxides.

    Reduction: Formation of 1-(amino)-3-ethylimidazolidine-2,4-dione.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Benzylideneamino)-3-ethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The benzylideneamino group can form hydrogen bonds and other interactions with biological macromolecules, leading to the modulation of their activity. The compound may also inhibit specific enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

  • 1-(Benzylideneamino)-3-methylimidazolidine-2,4-dione
  • 1-(Benzylideneamino)-3-phenylimidazolidine-2,4-dione
  • 1-(Benzylideneamino)-3-propylimidazolidine-2,4-dione

Comparison: 1-(Benzylideneamino)-3-ethylimidazolidine-2,4-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, phenyl, and propyl analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a distinct compound with specific applications.

Properties

CAS No.

6310-98-1

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

1-(benzylideneamino)-3-ethylimidazolidine-2,4-dione

InChI

InChI=1S/C12H13N3O2/c1-2-14-11(16)9-15(12(14)17)13-8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3

InChI Key

MUAAGUSBMIBDER-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CN(C1=O)N=CC2=CC=CC=C2

Origin of Product

United States

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